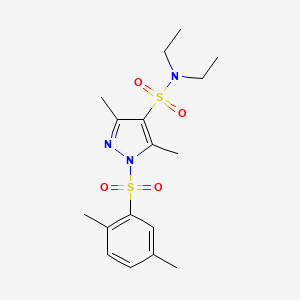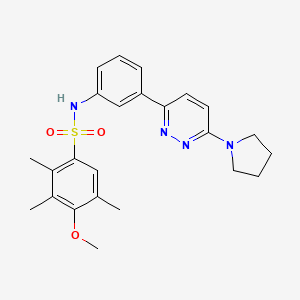![molecular formula C27H32N6O B11255791 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B11255791.png)
2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex heterocyclic molecule with a fused pyrimidine and piperazine core. Its systematic name is quite a mouthful, so let’s break it down:
- The pyrimidine portion consists of a six-membered ring containing two nitrogen atoms.
- The piperazine moiety is a six-membered ring with two nitrogen atoms, often found in various pharmaceuticals.
- The biphenyl group is a flat aromatic structure composed of two benzene rings connected by a single bond.
- The carbonyl group (C=O) is attached to the biphenyl ring.
- Overall, this compound combines features from different chemical families, making it intriguing for research and applications.
Vorbereitungsmethoden
Synthetic Routes: While there isn’t a single well-documented synthesis for this specific compound, researchers can access related intermediates. For instance
Reaction Conditions: Specific synthetic routes would depend on the desired modifications and functional groups. Researchers might explore Suzuki-Miyaura cross-coupling reactions or other strategies.
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s complexity.
Analyse Chemischer Reaktionen
Reactivity: This compound likely undergoes various reactions, including
Common Reagents and Conditions: These would vary based on the specific reaction. For example, palladium catalysts for cross-coupling reactions or reducing agents for reductions.
Major Products: Predicting major products requires detailed mechanistic studies, which are scarce for this compound.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigate its potential as a drug candidate. Could it target specific receptors or enzymes?
Chemistry: Explore its reactivity, catalysis, or supramolecular interactions.
Biology: Assess its impact on cellular processes or biological pathways.
Industry: Consider applications in materials science or organic electronics.
Wirkmechanismus
- Unfortunately, specific information on its mechanism of action is lacking. Researchers would need to conduct studies to elucidate this.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: Our compound’s combination of piperazine, pyrimidine, and biphenyl features sets it apart.
Eigenschaften
Molekularformel |
C27H32N6O |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C27H32N6O/c1-21-20-25(31-14-12-30(2)13-15-31)29-27(28-21)33-18-16-32(17-19-33)26(34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
InChI-Schlüssel |
MDFAZGQQZFPHKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11255709.png)
![2-Chloro-6-fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11255713.png)
![6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11255727.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255735.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255740.png)
![N-Benzyl-6-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11255746.png)
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255748.png)
![N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11255751.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11255755.png)


![3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255770.png)
methanone](/img/structure/B11255775.png)
![2,5-difluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11255783.png)
